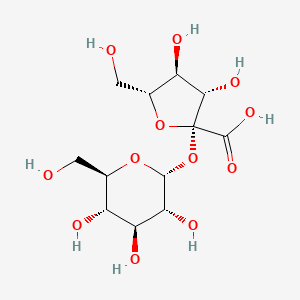
1-(2-Hydroxyphenyl)-3-thiophen-2-ylprop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-(2-hydroxyphenyl)-3-thiophen-2-ylprop-2-en-1-one is a chalcone derivative, a class of organic compounds known for their diverse biological activities Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-hydroxyphenyl)-3-thiophen-2-ylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-hydroxyacetophenone and thiophene-2-carboxaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is stirred at room temperature or slightly elevated temperatures for several hours, followed by acidification to obtain the desired chalcone as a precipitate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial processes may also incorporate continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(E)-1-(2-hydroxyphenyl)-3-thiophen-2-ylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to a variety of substituted chalcones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated ketones, alcohols.
Substitution: Halogenated, nitrated, and sulfonated chalcones.
科学研究应用
作用机制
The biological activity of (E)-1-(2-hydroxyphenyl)-3-thiophen-2-ylprop-2-en-1-one is attributed to its ability to interact with various molecular targets and pathways. The compound can inhibit enzymes, modulate signaling pathways, and induce apoptosis in cancer cells. For example, its antioxidant activity is due to its ability to scavenge free radicals and reduce oxidative stress .
相似化合物的比较
Similar Compounds
(E)-1-(2-hydroxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one: Similar structure with a methyl group on the thiophene ring.
2-{(E)-[2-hydroxyphenyl)imino]methyl}phenol: A Schiff base with similar aromatic and hydroxyl functional groups.
(E)-1-(2-hydroxyphenyl)-3-(1H-indol-3-yl)prop-2-en-1-one: Contains an indole ring instead of a thiophene ring.
属性
分子式 |
C13H10O2S |
|---|---|
分子量 |
230.28 g/mol |
IUPAC 名称 |
1-(2-hydroxyphenyl)-3-thiophen-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C13H10O2S/c14-12-6-2-1-5-11(12)13(15)8-7-10-4-3-9-16-10/h1-9,14H |
InChI 键 |
KROMWFWQAIFUPA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)C=CC2=CC=CS2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-beta-alanine-d3 Methyl Ester](/img/structure/B13848604.png)








